molecular formula C8H5Cl2N5S B12928689 3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-67-5

3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine

Katalognummer: B12928689
CAS-Nummer: 55271-67-5
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: XTVJNPDQEDBYGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine: is a chemical compound characterized by the presence of two pyridazine rings substituted with chlorine atoms and a thioether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine typically involves the reaction of 3,6-dichloropyridazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals

Biology: In biological research, 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine: The compound’s potential medicinal applications are being explored, particularly in the treatment of diseases where enzyme inhibition is a viable therapeutic strategy. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key signaling pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

    3,6-Dichloropyridazine: A related compound with similar structural features but lacking the thioether linkage.

    4-Amino-3,6-dichloropyridazine: Another similar compound with an amino group instead of the thioether linkage.

Uniqueness: The presence of the thioether linkage in 3-((3,6-Dichloropyridazin-4-yl)thio)pyridazin-4-amine distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

55271-67-5

Molekularformel

C8H5Cl2N5S

Molekulargewicht

274.13 g/mol

IUPAC-Name

3-(3,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine

InChI

InChI=1S/C8H5Cl2N5S/c9-6-3-5(7(10)14-13-6)16-8-4(11)1-2-12-15-8/h1-3H,(H2,11,12)

InChI-Schlüssel

XTVJNPDQEDBYGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=NC(=C1N)SC2=CC(=NN=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.